molecular formula C13H8N4O3 B4219342 4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE

4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE

Cat. No.: B4219342
M. Wt: 268.23 g/mol
InChI Key: LUIAOUGIRIJVPE-UHFFFAOYSA-N
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Description

4-[(2-Furylmethyl)amino]-5-nitrophthalonitrile is an organic compound characterized by the presence of a furylmethyl group, an amino group, and a nitro group attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE typically involves the reaction of 4-nitrophthalonitrile with 2-furylmethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Furylmethyl)amino]-5-nitrophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-furylmethyl)amino]-5-aminophthalonitrile, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[(2-Furylmethyl)amino]-5-nitrophthalonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Furylmethyl)amino]-5-aminophthalonitrile
  • N-(2-Furylmethyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

4-[(2-Furylmethyl)amino]-5-nitrophthalonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c14-6-9-4-12(16-8-11-2-1-3-20-11)13(17(18)19)5-10(9)7-15/h1-5,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAOUGIRIJVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE
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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE
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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE
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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE
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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE
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4-{[(FURAN-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE

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